![molecular formula C17H24N2O3S B3019712 (Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide CAS No. 865161-93-9](/img/structure/B3019712.png)
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide
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Overview
Description
Benzo[d]thiazol-2(3H)-one derivatives are a class of compounds that have been studied for their potential biological activities . They have been synthesized and evaluated for their in vitro cytotoxic activity against human cancer cell lines .
Synthesis Analysis
A series of new 6-bromobenzo[d]thiazol-2(3H)-one derived 1,2,3-triazole derivatives have been synthesized by 1,3-dipolar cycloaddition of 6-bromobenzo[d]thiazol-2(3H)-one with propargyl bromide and different aryl azides in a copper catalyzed one-pot reaction .Molecular Structure Analysis
The molecular structure of these compounds was characterized by various spectroscopic techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be analyzed using various spectroscopic techniques .Scientific Research Applications
- Methoxyl groups in lignin play a crucial role in stabilizing phenoxyl radicals formed during scavenging of free radicals. These radicals are implicated in oxidative stress and aging processes. Researchers have explored the antioxidant capacity of lignin, with methoxyl groups being a key parameter .
- Additionally, plant methoxyl groups exhibit stable hydrogen and carbon isotope values, enabling studies of environmental processes and geographical origin of biomaterials .
- The compound’s unique structure makes it an interesting building block for designing conjugated polymers. Researchers have investigated its incorporation into copolymers for optoelectronic applications, such as organic photovoltaics and light-emitting devices .
Antioxidant and Radical Scavenging Properties
Materials Science and Polymer Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-6-22-12-7-8-13-14(11-12)23-16(19(13)9-10-21-5)18-15(20)17(2,3)4/h7-8,11H,6,9-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJDEMCPAUFQRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C(C)(C)C)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide |
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